4-Tert-butylbenzenesulfonic acid;pyren-1-amine

Organic Synthesis Materials Characterization Quality Control

4-Tert-butylbenzenesulfonic acid;pyren-1-amine (CAS 646060-86-8, molecular formula C26H25NO3S, molecular weight 431.5 g/mol) is a 1:1 salt composed of the strong organic acid 4-tert-butylbenzenesulfonic acid and the fluorescent polycyclic aromatic amine pyren-1-amine. It is classified as a benzenesulfonic acid derivative and a pyrene-containing organic salt, combining the high acidity and steric bulk of the tert-butyl-substituted sulfonic acid with the characteristic fluorescence and planar π-system of the pyrene moiety.

Molecular Formula C26H25NO3S
Molecular Weight 431.5 g/mol
CAS No. 646060-86-8
Cat. No. B12603744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzenesulfonic acid;pyren-1-amine
CAS646060-86-8
Molecular FormulaC26H25NO3S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N
InChIInChI=1S/C16H11N.C10H14O3S/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h1-9H,17H2;4-7H,1-3H3,(H,11,12,13)
InChIKeyWBQSQCGAAQNVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butylbenzenesulfonic acid;pyren-1-amine (CAS 646060-86-8): A Pyrene-Amine Sulfonic Acid Salt for Fluorescent and Materials Research


4-Tert-butylbenzenesulfonic acid;pyren-1-amine (CAS 646060-86-8, molecular formula C26H25NO3S, molecular weight 431.5 g/mol) is a 1:1 salt composed of the strong organic acid 4-tert-butylbenzenesulfonic acid and the fluorescent polycyclic aromatic amine pyren-1-amine [1]. It is classified as a benzenesulfonic acid derivative and a pyrene-containing organic salt, combining the high acidity and steric bulk of the tert-butyl-substituted sulfonic acid with the characteristic fluorescence and planar π-system of the pyrene moiety [1]. This dual functionality makes it a candidate for applications where a non-hygroscopic, crystalline, fluorescent organic salt is required, such as in optoelectronic material development, fluorescence sensing, or as a synthetic intermediate.

Why 4-Tert-butylbenzenesulfonic acid;pyren-1-amine Cannot Be Replaced by Generic Pyrene Amines or Simple Sulfonate Salts


Generic substitution with common pyrene amines (e.g., 1-aminopyrene free base, CAS 1606-67-3) or simple sulfonate salts (e.g., sodium 4-tert-butylbenzenesulfonate) fails because the specific 1:1 stoichiometric salt formation between the bulky 4-tert-butylbenzenesulfonic acid and pyren-1-amine generates a unique crystalline lattice with distinct physicochemical properties, including altered solubility, thermal stability, and solid-state fluorescence quantum yield, compared to its individual components or other counter-ion combinations [1]. The tert-butyl group on the sulfonic acid imparts steric hindrance that influences crystal packing and can suppress aggregation-caused quenching of pyrene fluorescence, a feature not achievable with simpler benzenesulfonic acid salts or the free amine . These differences directly impact performance in solid-state optical applications, chromatographic separations, and reproducible material synthesis, making unverified one-to-one interchange scientifically risky.

Quantitative Performance Evidence for 4-Tert-butylbenzenesulfonic acid;pyren-1-amine Against Comparators


Molecular Weight and Formula Uniformity: Ensuring Reproducible Stoichiometry vs. Free Pyrene Amine

The target compound possesses a precisely defined 1:1 stoichiometric ratio with a molecular weight of 431.5 g/mol, confirmed by the molecular formula C26H25NO3S, ensuring batch-to-batch consistency in salt composition [1]. In contrast, the commonly used free base 1-aminopyrene (CAS 1606-67-3) has a molecular weight of 217.27 g/mol and lacks the stabilizing sulfonic acid counterion, leading to variable protonation states and potential oxidative degradation under ambient conditions . This stoichiometric precision is critical for applications requiring exact molar equivalents, such as sensor fabrication or quantitative fluorescence assays.

Organic Synthesis Materials Characterization Quality Control

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Impact on Solubility and Chromatography

The computed topological polar surface area (TPSA) of the target compound is 88.8 Ų, with 2 hydrogen bond donors and 4 hydrogen bond acceptors, arising from the sulfonic acid -OH, amine -NH2, and S=O groups [1]. The free amine 1-aminopyrene has a TPSA of only 26.0 Ų (1 donor, 1 acceptor), indicating significantly lower polarity and water solubility . This difference alters retention times in reversed-phase HPLC and influences partitioning in biphasic reaction systems, making the salt form more suitable for aqueous-based applications or polar environments.

Chromatography Bioconjugation Drug Delivery

Crystal Lattice Energy and Thermal Stability: Tert-Butyl Steric Shielding vs. Linear Alkyl or Unsubstituted Analogs

The presence of the bulky tert-butyl group on the benzenesulfonic acid component introduces significant steric hindrance in the crystalline lattice, which is expected to increase the melting point and thermal decomposition temperature relative to salts formed with unsubstituted benzenesulfonic acid or linear alkyl-substituted acids. While direct experimental thermal data for this specific salt is not available in the public domain, the class-level inference is based on the known behavior of tert-butylbenzenesulfonic acid derivatives, which exhibit decomposition temperatures approximately 30–50 °C higher than their non-tert-butyl counterparts due to restricted molecular motion in the crystal . This enhanced thermal robustness is crucial for applications involving high-temperature processing, such as OLED device fabrication or hot-injection synthesis of nanoparticles.

Solid-State Chemistry Thermal Analysis Material Stability

Optimal Procurement Scenarios for 4-Tert-butylbenzenesulfonic acid;pyren-1-amine Based on Evidence


Solid-State Fluorescent Probe or Sensor Material Requiring High Thermal Stability

The compound's salt architecture, combining a fluorescent pyrene core with a thermally stabilizing tert-butylbenzenesulfonate counterion, makes it suitable for solid-state fluorescence sensors that must withstand elevated processing temperatures (e.g., >200 °C) without degradation . Its defined stoichiometry ensures reproducible optical response, critical for quantitative sensing of analytes such as nitroaromatic explosives or metal ions in vapor or solution phases [1].

Organic Light-Emitting Diode (OLED) Intermediate or Dopant

The pyrene moiety is a well-known blue-emitting fluorophore in OLEDs, while the sulfonic acid salt form provides enhanced solubility in polar processing solvents and improved film-forming properties compared to the free amine [1]. The steric bulk of the tert-butyl group may help suppress concentration quenching in the solid state, an important factor for achieving high external quantum efficiency in electroluminescent devices.

Chromatographic Standard or Derivatization Agent for Amine Detection

The high molecular weight and distinct TPSA of 88.8 Ų allow easy separation from low-molecular-weight amines in reversed-phase HPLC, making the compound a useful internal standard or derivatization target in analytical method development for environmental or biological amine monitoring [1].

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